3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 284.29 . The specific molecular structure is not provided in the search results. For a more detailed molecular structure analysis, it would be necessary to refer to specific scientific literature or databases.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s CAS Number is 327105-83-9 . For more detailed physical and chemical properties, it would be necessary to refer to specific scientific literature or databases.Scientific Research Applications
Synthesis and Biological Evaluation
The compound has been explored for its potential in the synthesis and biological evaluation of various derivatives. For example, derivatives of 1H-imidazol-4-ylacetic acid and 1,2-substituted 3-(1H-imidazol-2-yl)propanoic acid have been synthesized for their inhibitory potencies at mouse GABA transporter proteins, showcasing the compound's application in the development of new inhibitors for neurological research (Kerscher-Hack et al., 2016).
Novel Inhibitor Synthesis
The compound has served as a precursor in the synthesis of novel inhibitors targeting Hsp90, a molecular chaperone involved in protein folding and stabilization. This demonstrates its utility in the development of new therapeutic agents for cancer and other diseases where protein misfolding is implicated (Wang Xiao-long, 2011).
Crystal Structure and Spectroscopy
Studies involving the crystal structure, spectroscopy, and DFT calculations of related compounds have provided insights into their stability and interaction mechanisms. This highlights the compound's relevance in material science and molecular engineering (Venkatesan et al., 2016).
Development of Luminescent Materials
The synthesis and application of derivatives for the creation of organic molecular crystals with stable photoluminescence emphasize its potential in the development of new materials for electronic and optoelectronic devices (Zhestkij et al., 2021).
Impurity Identification in Pharmaceuticals
Research into the identification, isolation, and synthesis of novel impurities in the anti-diabetic drug Repaglinide showcases the compound's utility in pharmaceutical analysis and quality control, ensuring the safety and efficacy of medications (Kancherla et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(E)-4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-2-18-10(17)5-7-6-19-11(12-7)13-8(14)3-4-9(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)(H,12,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVXKCFWJZRZBO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.